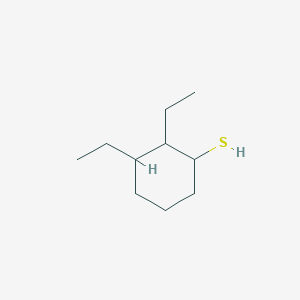
2,3-Diethylcyclohexane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diethylcyclohexane-1-thiol is an organic compound characterized by a cyclohexane ring substituted with two ethyl groups at the 2 and 3 positions and a thiol group at the 1 position. This compound is part of the larger family of cycloalkanes, which are known for their stability and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylcyclohexane-1-thiol typically involves the alkylation of cyclohexane derivatives followed by the introduction of the thiol group. One common method is the reaction of 2,3-diethylcyclohexanone with hydrogen sulfide in the presence of a reducing agent such as lithium aluminum hydride. This reaction proceeds under mild conditions and yields the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
化学反应分析
Types of Reactions
2,3-Diethylcyclohexane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学研究应用
2,3-Diethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 2,3-Diethylcyclohexane-1-thiol involves its interaction with various molecular targets, primarily through the thiol group. Thiol groups are known for their ability to form disulfide bonds, which can affect protein structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical pathways and reactions .
相似化合物的比较
Similar Compounds
2,3-Dimethylcyclohexane-1-thiol: Similar structure but with methyl groups instead of ethyl groups.
2,3-Diethylcyclohexane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
2,3-Diethylcyclohexane-1-amine: Similar structure but with an amine group instead of a thiol group
Uniqueness
2,3-Diethylcyclohexane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The ethyl groups also contribute to its steric and electronic properties, differentiating it from other cyclohexane derivatives.
属性
CAS 编号 |
827024-46-4 |
|---|---|
分子式 |
C10H20S |
分子量 |
172.33 g/mol |
IUPAC 名称 |
2,3-diethylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-3-8-6-5-7-10(11)9(8)4-2/h8-11H,3-7H2,1-2H3 |
InChI 键 |
KXCGPWBOGYEXGV-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCCC(C1CC)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


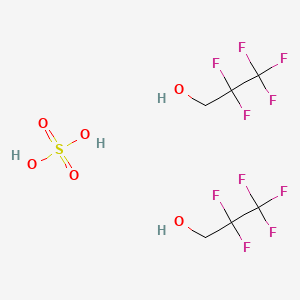
![N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine](/img/structure/B14223112.png)
![Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14223120.png)
![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)
![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)
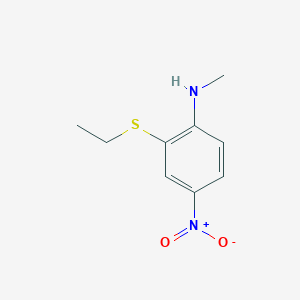
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14223149.png)
![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)

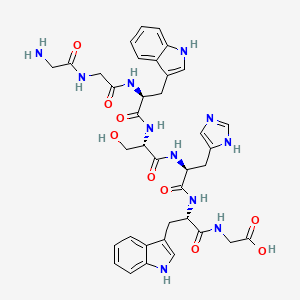
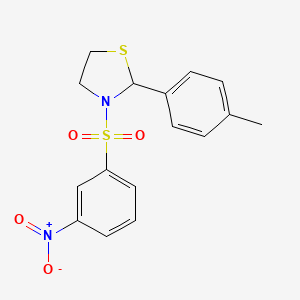
![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
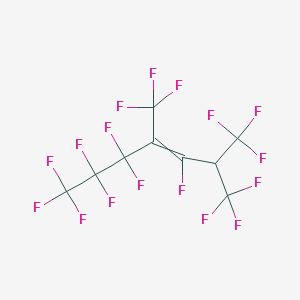
![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)
